(S)-1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride physical properties
(S)-1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride physical properties
An In-depth Technical Guide to the Physical Properties of (S)-1-(3-(Trifluoromethyl)phenyl)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride is a chiral amine salt of significant interest within medicinal chemistry and pharmaceutical development. As a key chiral building block, its stereospecific configuration is crucial for the synthesis of pharmacologically active molecules where enantiomeric purity dictates therapeutic efficacy and safety. The trifluoromethyl group imparts unique electronic properties and enhances lipophilicity, potentially influencing the biological activity and pharmacokinetic profile of derivative compounds.[1]
A thorough understanding of the physical properties of this intermediate is not merely an academic exercise; it is a fundamental requirement for its effective use. These properties—ranging from melting point and solubility to optical rotation and spectroscopic signature—are critical for quality control, process development, formulation design, and regulatory compliance. This guide provides a detailed examination of these characteristics, supported by field-proven experimental protocols to empower researchers in their laboratory work.
Core Physical and Chemical Properties
A summary of the key identification and physical properties for (S)-1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride is provided below. It is important to note that while some properties are well-documented, others, such as a precise melting point and quantitative solubility, require empirical determination.
| Property | Value | Source |
| Chemical Name | (S)-1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride | N/A |
| Synonyms | (S)-1-[3-(Trifluoromethyl)phenyl]ethylamine-HCl | [2] |
| Molecular Formula | C₉H₁₁ClF₃N | [3][4] |
| Molecular Weight | 225.64 g/mol | [3][4] |
| CAS Number | 1213939-94-6 | [2] |
| Appearance | White to off-white solid | [2] |
| Melting Point | Data not publicly available (see Protocol 1) | N/A |
| Solubility | Data not publicly available (see Protocol 2) | N/A |
| Optical Rotation | Data not publicly available (see Protocol 3) | N/A |
Detailed Analysis of Physical Properties
Melting Point
The melting point of a crystalline solid is a robust indicator of its purity. For a pure compound, melting occurs over a narrow temperature range (typically 0.5-1.0°C). The presence of impurities disrupts the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range.[5] Therefore, the experimental determination of the melting point is a critical quality control assay. While a specific melting point for this compound is not available in the cited literature, related compounds such as R(–)-Fenfluramine hydrochloride melt at 158-159°C, suggesting a similar range.[6]
Solubility
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of drug development. It directly influences bioavailability, dictates formulation strategies, and is a key parameter for the Biopharmaceutics Classification System (BCS).[7][8] The equilibrium solubility, defined as the concentration of a compound in a saturated solution in equilibrium with an excess of the solid, is the most relevant measure.[9] For ionizable compounds like this amine hydrochloride, determining the pH-solubility profile across the physiological range (pH 1.2 to 6.8) is essential.[10]
Optical Rotation
As a chiral molecule, (S)-1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride is optically active, meaning it rotates the plane of plane-polarized light.[11][12] Its enantiomer, the (R)-form, will rotate light by an equal magnitude but in the opposite direction.[11] The specific rotation, [α], is a characteristic physical constant for a chiral compound under defined conditions (temperature, wavelength, solvent, concentration) and serves as a definitive measure of enantiomeric identity and purity.[13] The sign of rotation ((+) for dextrorotatory or (-) for levorotatory) distinguishes the enantiomers experimentally.[12]
Spectroscopic Profile
¹H NMR Spectroscopy: The proton nuclear magnetic resonance (¹H NMR) spectrum provides a detailed fingerprint of the molecule's structure. For (S)-1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride, the expected signals would include: multiplets in the aromatic region (~7.5-7.8 ppm) corresponding to the protons on the trifluoromethyl-substituted phenyl ring, a quartet for the methine proton (CH) adjacent to the amine and phenyl group, a doublet for the methyl group (CH₃), and a broad signal corresponding to the ammonium protons (NH₃⁺).
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound would include:
-
N-H Stretch: A broad band in the region of 2400-3200 cm⁻¹ is characteristic of the ammonium (R-NH₃⁺) group in the hydrochloride salt.
-
C-F Stretch: Strong, sharp absorption bands typically found in the 1100-1350 cm⁻¹ region, indicative of the trifluoromethyl group.
-
Aromatic C-H and C=C Stretches: Signals corresponding to the aromatic ring.
Experimental Protocols and Workflows
Protocol 1: Melting Point Determination
This protocol describes the determination of the melting point range using a modern digital apparatus, a method compliant with pharmacopeial standards.[14]
Rationale: An initial rapid determination provides an approximate range, allowing for a subsequent, slower measurement that yields an accurate value. A slow heating rate (1-2°C/minute) near the melting point is critical to ensure thermal equilibrium between the heating block, the sample, and the thermometer.[15]
Caption: Workflow for accurate melting point determination.
Step-by-Step Methodology:
-
Sample Preparation: Place a small amount of the dry, solid sample on a watch glass. If the crystals are large, gently pulverize them to a fine powder. Jab the open end of a capillary tube into the powder and pack the solid to a height of 2-3 mm by tapping the sealed end on a hard surface or by dropping it through a long glass tube.[15]
-
Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.[14]
-
Approximate Determination (if unknown): Heat the sample rapidly (e.g., 10-20°C per minute) and record the approximate temperature at which it melts. This provides a target for the accurate measurement.[16]
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new sample. Heat rapidly to within 15-20°C of the approximate melting point, then reduce the heating rate to 1-2°C per minute.[15]
-
Record the Range: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (T_initial). Continue heating slowly and record the temperature at which the last solid crystal melts (T_final). The melting point is reported as this range (T_initial - T_final).
-
Repeat: For accuracy, conduct the determination in triplicate.
Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)
This protocol is based on the World Health Organization (WHO) guidelines for determining equilibrium solubility for the Biopharmaceutics Classification System.[7][10]
Rationale: The shake-flask method is the gold standard for determining equilibrium solubility.[9] By adding an excess of the solid to a buffer, the system is allowed to reach equilibrium over time with agitation. This ensures the measured concentration represents the true thermodynamic solubility under the specified conditions (pH, temperature). Analysis by a specific method like HPLC is crucial to distinguish the API from any potential impurities or degradants.[9]
Caption: Shake-flask method for equilibrium solubility.
Step-by-Step Methodology:
-
Media Preparation: Prepare aqueous buffer solutions at a minimum of three pH values relevant to the gastrointestinal tract: pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (e.g., acetate buffer), and pH 6.8 (e.g., phosphate buffer).[10]
-
Sample Addition: Add an excess amount of (S)-1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride to vials containing each buffer. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the suspensions for a predetermined period (e.g., 24 to 48 hours) to allow the system to reach equilibrium.
-
Sample Separation: After equilibration, stop the agitation and allow the excess solid to settle. Separate the solid from the supernatant by centrifugation or filtration (using a filter that does not bind the compound).[10]
-
pH Measurement: Measure and record the final pH of the saturated solution.[9]
-
Quantification: Prepare a standard curve of the compound in a suitable mobile phase. Dilute an aliquot of the clear supernatant and analyze its concentration using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[9][17]
-
Calculation: Determine the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor. Repeat in triplicate for each pH condition.
Protocol 3: Optical Rotation Measurement
This protocol outlines the procedure for determining the specific rotation of a chiral compound using a polarimeter.
Rationale: The observed rotation (α) is dependent on the concentration and the path length of the sample tube. To obtain an intrinsic, comparable value, the specific rotation ([α]) is calculated, which normalizes for these variables.[13] A calibrated instrument and precise solution preparation are paramount for an accurate and reproducible result.
Caption: Measurement of specific optical rotation.
Step-by-Step Methodology:
-
Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent (e.g., methanol, ethanol, or water) in a volumetric flask to create a solution of a precisely known concentration (c), typically expressed in g/mL.[13]
-
Instrument Calibration: Turn on the polarimeter and allow the sodium lamp (D-line, 589 nm) to warm up. Fill the polarimeter cell with the pure solvent, ensure no air bubbles are present, and place it in the instrument. Zero the instrument with the solvent blank.
-
Sample Measurement: Rinse and fill the polarimeter cell with the prepared sample solution. Place the cell in the instrument and record the observed angle of rotation (α). Take several readings and average them.[12]
-
Calculation of Specific Rotation: Calculate the specific rotation using the Biot's law formula:
-
[α]ᵀλ = α / (l × c)
-
Where:
-
-
Reporting: Report the specific rotation with all conditions specified, e.g., [α]²⁵D = +X.X° (c 1.0, Methanol).
References
-
WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. ECA Academy - gmp-compliance.org. [Link]
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace. [Link]
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Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. [Link]
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Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed. [Link]
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Supplementary Data. The Royal Society of Chemistry. [Link]
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Buy (s)-1-(3-(trifluoromethyl)phenyl)ethylamine from Conier Chem&Pharma Limited. lookchem.com. [Link]
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DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA. Universities Space Research Association. [Link]
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The experimental (room temperature) optical rotation (left panels), a,... ResearchGate. [Link]
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Optical rotation. Wikipedia. [Link]
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Phenethylamine, alpha-methyl-4-(trifluoromethyl)-, hydrochloride. NIST WebBook. [Link]
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(1R)-1-[3-(trifluoromethyl)phenyl]ethanamine. PubChem. [Link]
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Optical rotation based chirality detection of enantiomers via weak measurement in frequency domain. Applied Physics Letters. [Link]
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Melting point determination. University of Calgary. [Link]
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Melting point determination. SSERC. [Link]
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5.4: Optical Activity. Chemistry LibreTexts. [Link]
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6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]
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Melting Point Determination. Stanford Research Systems. [Link]
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Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. [Link]
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(R)-1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride. AMERICAN ELEMENTS. [Link]
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Experiment 1 - Melting Points. University of Missouri–St. Louis. [Link]
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